molecular formula C9H13N B074638 Pyridine, 2-ethyl-4,6-dimethyl- CAS No. 1124-35-2

Pyridine, 2-ethyl-4,6-dimethyl-

Cat. No. B074638
CAS RN: 1124-35-2
M. Wt: 135.21 g/mol
InChI Key: ODLZIUFTNFTGIN-UHFFFAOYSA-N
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Description

“Pyridine, 2-ethyl-4,6-dimethyl-” is a chemical compound with the molecular formula C9H13N . It is also known by other names such as “2,4-Lutidine, 6-ethyl-”, “2-Ethyl-4,6-dimethylpyridine”, “2,4-Dimethyl-6-ethylpyridine”, and "6-Ethyl-2,4-dimethylpyridine" .


Synthesis Analysis

While specific synthesis methods for “Pyridine, 2-ethyl-4,6-dimethyl-” were not found in the search results, pyridine derivatives are known to be important heterocyclic compounds found in natural products and used in pharmaceuticals and chemical reagents for organic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “Pyridine, 2-ethyl-4,6-dimethyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of “Pyridine, 2-ethyl-4,6-dimethyl-” is 135.2062 . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Antioxidant Activity : Pyrrolyl selenolopyridine derivatives synthesized using ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate have shown remarkable antioxidant activity, comparable to ascorbic acid (Zaki et al., 2017).

  • Molecular Electrostatic Potential Surface Analysis : Ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative synthesized from ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate, provides insights into the sites and nature of interactions in dimer formation through molecular electrostatic potential surface (MEP) analysis (Singh et al., 2014).

  • Fluorescence Properties : Ester derivatives of Isothiazolo [4,5-b] Pyridine have been synthesized and studied for their optical properties in ethanol and n-hexane, revealing differences in emission spectra and potential applications in fluorescence spectroscopy (Krzyżak et al., 2015).

  • Supramolecular Chemistry : 2,6-Bis(trimethyltin)pyridine has been used for Stille-type coupling procedures in synthesizing pyridine-based ligands, relevant in supramolecular chemistry applications (Schubert & Eschbaumer, 1999).

  • Complexes with Pyridine Derivatives : Studies on π-allylic palladium(II) complexes with ethyl and benzyl acetoacetate esters reacting with pyridine and its derivatives have contributed to understanding bonding types in these complexes (Baba et al., 1974).

  • Luminescent Properties of Cadmium(II) Complexes : CdII complexes of various bis(iminoalkyl)pyridine have been synthesized, showing fluorescent emissions at room temperature, relevant in the study of luminescent materials (Fan et al., 2004).

properties

IUPAC Name

2-ethyl-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-9-6-7(2)5-8(3)10-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZIUFTNFTGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150028
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 2-ethyl-4,6-dimethyl-

CAS RN

1124-35-2
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINE, 2-ETHYL-4,6-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674361LINH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HF LI, KJ ZHONG, X LU, CM BAI, JG HUANG… - Acta Chimica …, 2006 - sioc-journal.cn
Comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC× GC-TOFMS) has been applied for characterization of volatile and semi-volatile alkaline …
Number of citations: 8 sioc-journal.cn
RC Striebich, J Contreras, LM Balster, Z West… - Energy & …, 2009 - ACS Publications
Aviation fuel is so complex that it is virtually impossible to separate all of the major components of the mixture, much less the minor components. The minor components are typically …
Number of citations: 46 pubs.acs.org
HR Schulten, M Schnitzer - Biology and fertility of soils, 1997 - Springer
From the data presented herein it is possible to deduce the following distribution of total N in humic substances and soils: proteinaceous materials (proteins, peptides, and amino acids) …
Number of citations: 922 link.springer.com
B Mondal - Research Journal of Pharmacy and Technology, 2021 - indianjournals.com
Bambusa arundinacea is a common bamboo species found in Andaman and Nicobar islands. There are over 1200 species of bamboo belonging to 75 genera which has been …
Number of citations: 4 www.indianjournals.com
WX Peng, Y Liu, YQ Wu, WB Wei… - 2008 2nd International …, 2008 - ieeexplore.ieee.org
The extractives from masson pine (Pinus massoniana L.) wood would not only consume bleaching agent and other additives, but also aggravate environmental pollution. Therefore, Py-…
Number of citations: 1 ieeexplore.ieee.org
A EL-AASAR, M EL-MARZABANI - Science, 1991 - kau.edu.sa
Jurak smoke condensate was analyzed for its major components by gas chromatography-mass spectrometry (GC/MS). Eighty-eight compounds were detected in the smoke condensate, …
Number of citations: 25 www.kau.edu.sa
L Leng, X Yuan, X Chen, H Huang, H Wang, H Li… - Energy, 2015 - Elsevier
Liquefaction bio-oil from sewage sludge using different organic solvent (methanol, ethanol or acetone) at temperature of 260–380 C was characterized in terms of its elemental and …
Number of citations: 65 www.sciencedirect.com
II Hejazi, R Khanam, SH Mehdi, AR Bhat… - Biomedicine & …, 2017 - Elsevier
Plant-derived substances (phytochemicals) are well recognized as sources of pharmacologically potent drugs in the treatment of several oxidative stress related disorders. Our study …
Number of citations: 34 www.sciencedirect.com
H Qi, B Zhao, L Li, B Qu - Ecotoxicology and Environmental Safety, 2022 - Elsevier
To optimize the effect-directed analysis (EDA) approach to identify the fine particulate matter (PM 2.5 ) bound organic toxicants, Jinzhong city, in the Shanxi Province of China, was …
Number of citations: 2 www.sciencedirect.com
BM Graves, TJ Johnson, RT Nishida, RP Dias… - repository.cam.ac.uk
The tobacco cigarettes smoked were 3R4F reference cigarettes (Kentucky Tobacco Research & Development Center, USA) 1. Each 3R4F tobacco sample consists of 0.775 g of tobacco …
Number of citations: 0 www.repository.cam.ac.uk

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